

Application Notes and Protocols for CP-481715

Calcium Mobilization Assay

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Compound of Interest

Compound Name: CP-481715
CAS No.: 212790-31-3
Cat. No.: B1669503

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Introduction

CP-481715 is a potent and selective antagonist of the human C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 and its ligands, such as CCL3 (Macrophage Inflammatory Protein-1 α) and CCL5 (RANTES), are implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[1] **CP-481715** acts as a competitive and reversible antagonist, effectively blocking the signaling cascade initiated by the binding of these chemokines to CCR1.[1]

One of the key functional consequences of CCR1 activation is the mobilization of intracellular calcium ([Ca²⁺]_i), a crucial second messenger in numerous cellular processes.[3][4] The binding of an agonist like CCL3 or CCL5 to the G-protein coupled receptor (GPCR) CCR1 activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃).[3][4] IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3][4] This transient increase in intracellular calcium can be precisely measured using fluorescent calcium indicators.

This document provides a detailed protocol for a calcium mobilization assay to determine the inhibitory potency (IC₅₀) of **CP-481715** on the human CCR1 receptor. The assay utilizes a common laboratory cell line, Human Embryonic Kidney 293 (HEK293), stably expressing the human CCR1 receptor, and the fluorescent calcium indicator Fluo-4 AM. The protocol is designed for a high-throughput format using a Fluorescent Imaging Plate Reader (FLIPR).

Signaling Pathway of CCR1 and Inhibition by CP-481715



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Caption: CCR1 signaling pathway and its inhibition by **CP-481715**.

Quantitative Data Summary

The following table summarizes the reported in vitro potencies of **CP-481715** from various functional assays.



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Experimental Protocol: Calcium Mobilization Assay

This protocol is designed to determine the IC₅₀ value of **CP-481715** by measuring its ability to inhibit agonist-induced calcium mobilization in HEK293 cells stably expressing human CCR1.

Materials and Reagents

- Cell Line: HEK293 cells stably expressing human CCR1 (HEK293-hCCR1).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium-sensitive dye: Fluo-4 AM (1 mM stock in anhydrous DMSO).
- Pluronic F-127: 20% solution in DMSO.
- Probenecid: 250 mM stock in 1 M NaOH.
- CCR1 Agonist: Recombinant human CCL3 or CCL5.
- Test Compound: **CP-481715**.
- Control Compounds: A known CCR1 antagonist (if available) and a vehicle control (e.g., DMSO).

- Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
- Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.

Experimental Workflow



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Caption: Workflow for the **CP-481715** calcium mobilization assay.

Step-by-Step Protocol

Day 1: Cell Plating

- Harvest and count HEK293-hCCR1 cells.
- Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate at a density of 40,000 to 80,000 cells/well for a 96-well plate, or 10,000 to 20,000 cells/well for a 384-well plate.^[5]
- Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

Day 2: Assay Procedure

- Prepare Dye Loading Solution:

- On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 μM .[\[6\]](#)
- Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization.[\[6\]](#)
- Add Probenecid to a final concentration of 2.5 mM to inhibit anion transporters and improve intracellular dye retention.[\[2\]](#)[\[6\]](#)
- Vortex the solution thoroughly.
- Dye Loading:
 - Remove the culture medium from the cell plates.
 - Wash the cells once with Assay Buffer.
 - Add the appropriate volume of dye loading solution to each well (e.g., 100 μL for a 96-well plate).[\[2\]](#)[\[5\]](#)
 - Incubate the plate at 37°C for 60 minutes in the dark.[\[2\]](#)
- Prepare Compound Plate:
 - During the dye loading incubation, prepare serial dilutions of **CP-481715** in Assay Buffer containing 0.1% DMSO. A typical concentration range would be from 10 μM down to 0.1 nM.
 - Include a vehicle control (0.1% DMSO) and a positive control (a known CCR1 antagonist, if available).
- Antagonist Pre-incubation:
 - After the dye loading incubation, add the **CP-481715** dilutions to the respective wells of the cell plate.
 - Incubate the plate at room temperature for 15-30 minutes.[\[6\]](#)

- Prepare Agonist Plate:
 - Prepare a solution of CCL3 or CCL5 in Assay Buffer at a concentration that is 5 times the final desired EC₈₀ concentration. The EC₈₀ (the concentration that gives 80% of the maximal response) should be determined in a separate agonist dose-response experiment.
- FLIPR Assay:
 - Place the cell plate and the agonist plate into the FLIPR instrument.
 - Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - The instrument will then automatically add the agonist solution from the agonist plate to the cell plate.
 - Continue to record the fluorescence signal for at least 120-180 seconds to capture the peak calcium response.

Data Analysis

- Normalization: The raw fluorescence data is typically normalized to the baseline fluorescence recorded before agonist addition. The response can be expressed as the peak fluorescence intensity minus the baseline, or as the ratio of peak fluorescence to baseline (F/F_0).
- Dose-Response Curve: Plot the normalized response against the logarithm of the **CP-481715** concentration.
- IC₅₀ Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC₅₀ value of **CP-481715**. This can be performed using software such as GraphPad Prism or other similar data analysis programs.

Expected Results

The addition of a CCR1 agonist (CCL3 or CCL5) to the HEK293-hCCR1 cells should induce a rapid and transient increase in intracellular calcium, resulting in a sharp peak in fluorescence. In the presence of increasing concentrations of **CP-481715**, the magnitude of this agonist-induced calcium response should decrease in a dose-dependent manner. The calculated IC50 value for **CP-481715** in this assay is expected to be approximately 71 nM.[1][2]

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